molecular formula C6H8N2O2 B11921547 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione CAS No. 32493-62-2

5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B11921547
CAS No.: 32493-62-2
M. Wt: 140.14 g/mol
InChI Key: JNUHHWNIVGUCRU-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 5 and 6, and a dione functional group at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with acetic anhydride, which leads to the formation of the desired dione through an intramolecular cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, dihydroxy compounds, and other functionalized pyrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dimethylpyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. Its dione functional group allows it to form stable complexes with metal ions, which can modulate biological activities and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the dione functional group, resulting in different chemical reactivity and applications.

    5,6-Dimethylpyrazine: Similar structure but without the dione group, leading to variations in its chemical and biological properties.

    2,3,5,6-Tetramethylpyrazine: Contains additional methyl groups, which can influence its steric and electronic properties.

Uniqueness

5,6-Dimethylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group

Properties

IUPAC Name

5,6-dimethyl-1,4-dihydropyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHHWNIVGUCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743805
Record name 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-62-2
Record name 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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